

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by (-)-Tracheloside

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Compound of Interest

Compound Name: (-)-Tracheloside

Cat. No.: B049147

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Introduction

(-)-Tracheloside (TCS) is a phenolic compound that has demonstrated potential as an anti-tumor agent.^[1] Recent studies have indicated that TCS can inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis.^{[1][2]} The mechanism of apoptosis induction by TCS has been linked to the mitochondria-mediated intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.^[1]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method for the analysis of apoptosis.^{[3][4]} This application note details the protocol for assessing **(-)-Tracheloside**-induced apoptosis in cancer cells using this technique.

Principle of the Assay

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.^[5] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.^[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.^[3]

Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact plasma membranes.^[4] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.^[4] This dual-staining method allows for the differentiation of four cell populations:

- Annexin V- / PI-: Live, healthy cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic or necrotic cells
- Annexin V- / PI+: Necrotic cells

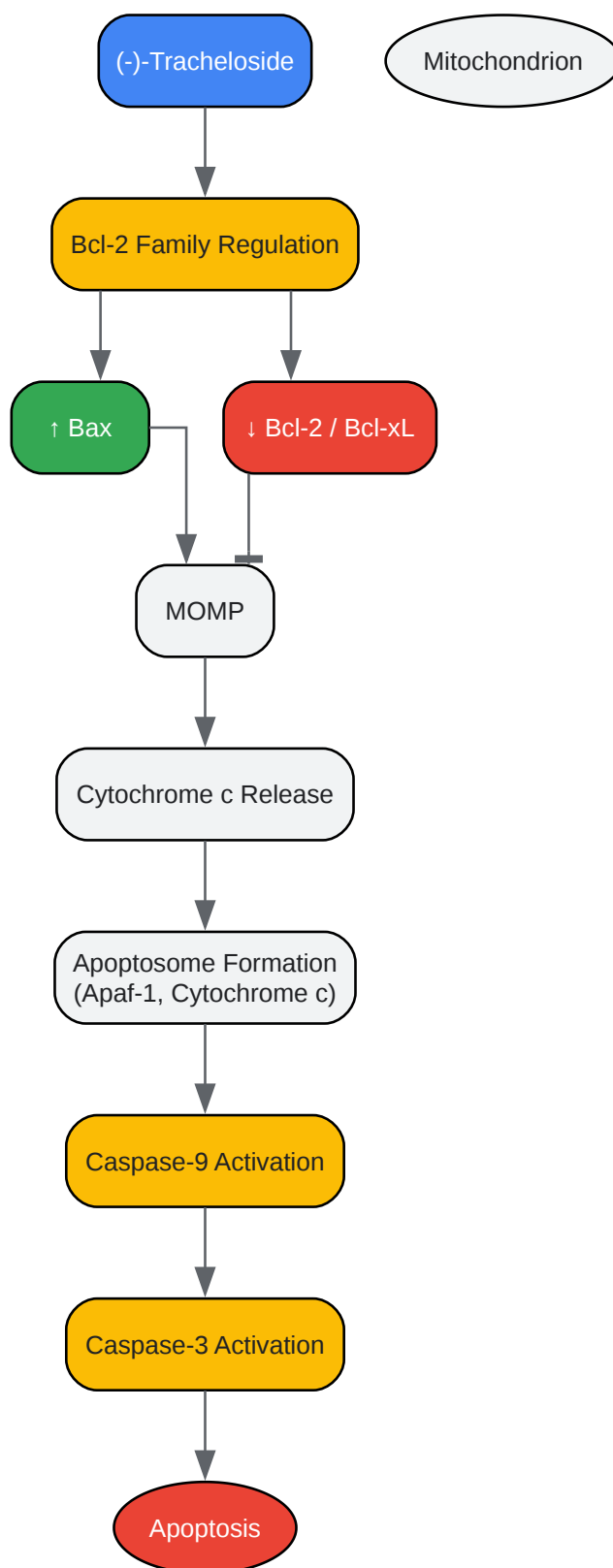
Data Presentation

The following table summarizes the quantitative data on apoptosis in CT26 colorectal cancer cells induced by **(-)-Tracheloside** after 48 hours of treatment.^[1]

(-)-Tracheloside Concentration (μM)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Total Apoptotic Cells (%)
0 (Control)	-	-	-
10	2.1	7.9	10.0
50	7.3	8.2	15.5
100	9.2	8.9	18.1

Signaling Pathway of (-)-Tracheloside-Induced Apoptosis

(-)-Tracheloside induces apoptosis primarily through the intrinsic (mitochondrial) pathway.^[1] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.^{[1][6]}



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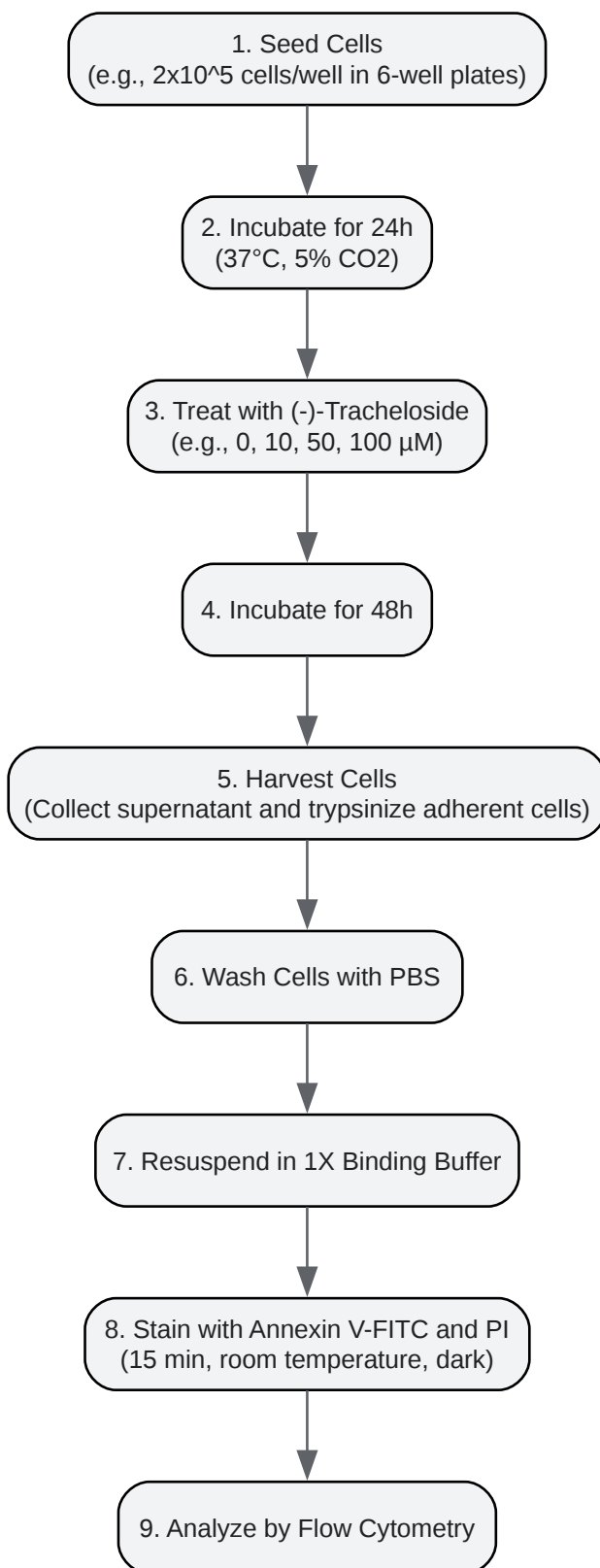
Caption: **(-)-Tracheloside** induced apoptosis signaling pathway.

Experimental Protocols

Materials and Reagents

- Target cancer cell line (e.g., CT26 colorectal cancer cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **(-)-Tracheloside** (TCS) stock solution (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- 6-well plates
- Flow cytometry tubes
- Flow cytometer

Experimental Workflow



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Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol

- Cell Seeding:
 - Seed the desired cancer cell line (e.g., CT26) into 6-well plates at a density of approximately 2×10^5 cells per well in 2 mL of complete culture medium.
 - Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Induction of Apoptosis:
 - Prepare serial dilutions of **(-)-Tracheloside** in complete culture medium from a stock solution. Recommended final concentrations for CT26 cells are 10, 50, and 100 µM.[\[1\]](#)
 - Include a vehicle control group treated with the same concentration of DMSO as the highest TCS concentration.
 - Remove the old medium from the cells and add 2 mL of the medium containing the different concentrations of TCS or the vehicle control.
 - Incubate the cells for 48 hours.[\[1\]](#)
- Cell Harvesting:
 - Carefully collect the culture supernatant (which contains floating apoptotic cells) from each well into separate 15 mL centrifuge tubes.
 - Wash the adherent cells once with 1 mL of PBS.
 - Add 0.5 mL of trypsin-EDTA to each well and incubate for a few minutes until the cells detach.
 - Add 1.5 mL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
 - Transfer the detached cells to the respective centrifuge tubes containing the supernatant.

- Centrifuge the cell suspensions at 500 x g for 5 minutes.
- Staining:
 - Discard the supernatant and wash the cell pellets twice with cold PBS.
 - Resuspend the cells in 100 µL of 1X Binding Buffer.
 - Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.
 - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
 - After incubation, add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells immediately using a flow cytometer.
 - Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
 - Collect data for at least 10,000 events per sample.
 - Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

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